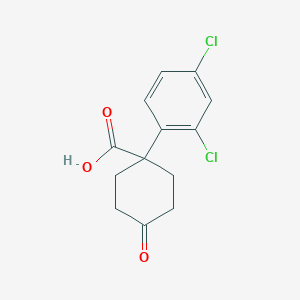
2-(5-オキサゾリル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-Oxazolyl)benzoate: is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol. It is a useful research chemical, often employed in various scientific studies and applications. The compound consists of a benzoate group attached to an oxazole ring, making it a valuable building block in organic synthesis.
科学的研究の応用
Methyl 2-(5-Oxazolyl)benzoate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving biological pathways and interactions.
Medicine: Researchers explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(5-Oxazolyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with oxazole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Methyl 2-(5-Oxazolyl)benzoate often involves large-scale reactions using automated equipment to maintain consistent quality and yield. The process may include steps such as purification and crystallization to obtain a high-purity product .
化学反応の分析
Types of Reactions: Methyl 2-(5-Oxazolyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoate or oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction can produce simpler oxazole compounds .
作用機序
The mechanism by which Methyl 2-(5-Oxazolyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring in the compound can bind to various receptors and enzymes, influencing biological activities such as antimicrobial and anticancer effects . The exact pathways depend on the specific application and the biological system being studied .
類似化合物との比較
- Methyl 2-(1,3-oxazol-5-yl)benzoate
- 2-(5-oxazolyl)benzoic acid methyl ester
- Benzoic acid, 2-(5-oxazolyl)-, methyl ester
Uniqueness: Methyl 2-(5-Oxazolyl)benzoate is unique due to its specific structure, which combines a benzoate group with an oxazole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific fields .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O3/c14-8-1-2-10(11(15)7-8)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLBSHQYTQZTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607355 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-97-6 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
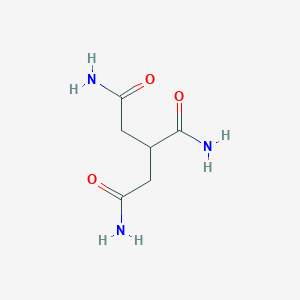
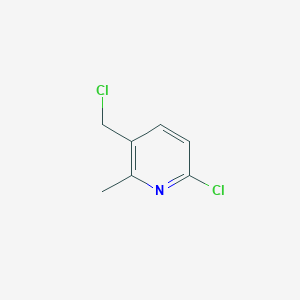

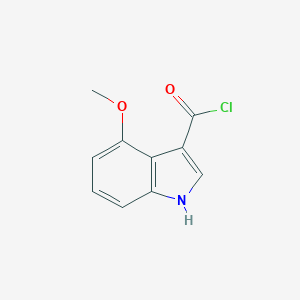

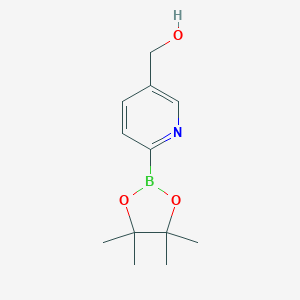
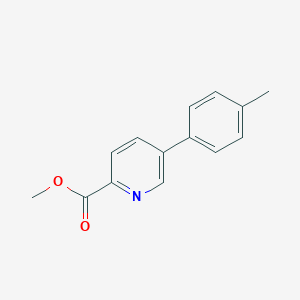
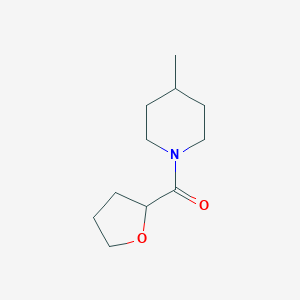
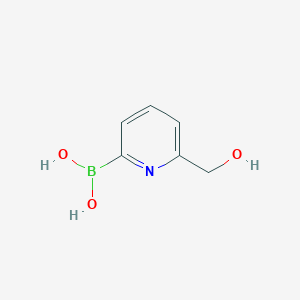
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)
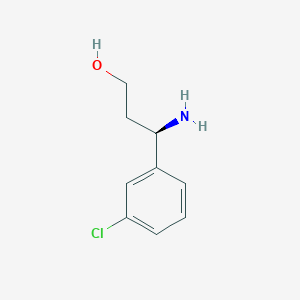
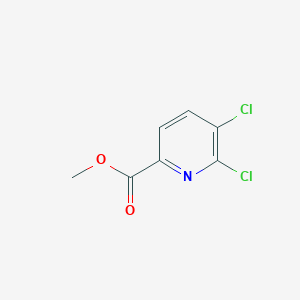
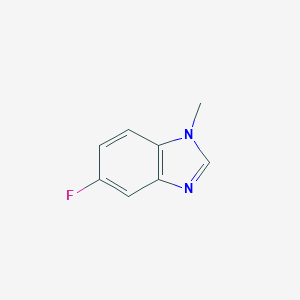
![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
